Gnetucleistol B

Description

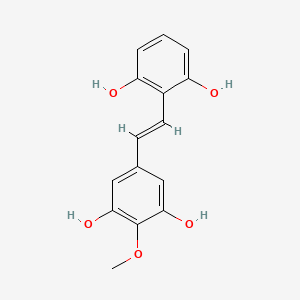

Gnetucleistol B (CAS: 864763-60-0) is a stilbenolignane-class compound isolated from the lianas of Gnetum cleistostachyum C.Y. Cheng . Structurally, it is characterized by a cis-configuration dimer of resveratrol, featuring a dihydrofuran ring that connects a benzo-furan derivative and a stilbene unit. This unique architecture contributes to its bioactivity, including anti-inflammatory and antioxidant properties . Its molecular formula is C₁₅H₁₄O₅, with a molecular weight of 274.27 g/mol .

Properties

IUPAC Name |

5-[(E)-2-(2,6-dihydroxyphenyl)ethenyl]-2-methoxybenzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-20-15-13(18)7-9(8-14(15)19)5-6-10-11(16)3-2-4-12(10)17/h2-8,16-19H,1H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTRDKZCEOBVNB-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C=CC2=C(C=CC=C2O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1O)/C=C/C2=C(C=CC=C2O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of Gnetucleistol B involves the isolation from the lianas of Gnetum cleistostachyum. The synthetic route for Gnetucleistol B has been explored through biomimetic synthesis, which mimics the natural biosynthetic pathways of the plant . The biomimetic synthesis involves oxidative coupling reactions, which are crucial for forming the stilbenolignan structure . The reaction conditions typically include the use of oxidizing agents and specific solvents to facilitate the coupling process .

Chemical Reactions Analysis

Gnetucleistol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions can lead to the formation of quinones, while reduction reactions may yield dihydro derivatives .

Scientific Research Applications

In chemistry, it serves as a model compound for studying stilbene derivatives and their reactivity . In biology and medicine, Gnetucleistol B has shown promising anti-inflammatory and antioxidant activities . It has been investigated for its ability to inhibit the biosynthesis of leukotrienes and act as a receptor antagonist .

Mechanism of Action

The mechanism of action of Gnetucleistol B involves its interaction with molecular targets and pathways related to inflammation and oxidative stress. Gnetucleistol B inhibits the activity of enzymes involved in the biosynthesis of leukotrienes, which are mediators of inflammation . It also acts as an antioxidant by scavenging free radicals and reducing oxidative damage . The compound’s ability to modulate these pathways contributes to its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Structural Differences

Gnetucleistol B belongs to a family of low-molecular-weight stilbenoids and stilbenolignanes. Below is a comparison with key analogues:

Key Observations :

- Gnetucleistol B differs from Gnetucleistol C and D by the presence of an additional oxygen atom , likely in the form of a hydroxyl or methoxy group, enhancing its polarity .

- Unlike Gnemonol M, which is a tetramer, Gnetucleistol B is a dimer, resulting in lower molecular weight and distinct pharmacokinetic properties .

Pharmacological Activity Comparison

Studies on low-molecular-weight stilbenoids highlight variations in bioactivity:

Key Findings :

- Gnetucleistol B exhibits intermediate anti-inflammatory activity compared to resveratrol, likely due to steric hindrance from its cis-configuration .

- Its antioxidant capacity is superior to Gnetucleistol C but inferior to resveratrol, suggesting that dimerization and hydroxylation patterns modulate redox activity .

Q & A

Basic: What are the standard protocols for isolating and structurally elucidating Gnetucleistol B from natural sources?

Methodological Answer:

Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC) guided by bioactivity assays or metabolomic profiling. Structural elucidation requires a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) for stereochemical and functional group analysis.

- Mass Spectrometry (MS) for molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline derivatives are obtainable) for absolute configuration.

Critical steps include purity validation (>95% by HPLC) and comparison with published spectral databases. Journals like the Beilstein Journal of Organic Chemistry emphasize reproducibility by detailing solvent systems, column parameters, and instrumentation settings in the experimental section .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for Gnetucleistol B across different studies?

Methodological Answer:

Contradictions often arise from variations in experimental design or biological models. To address this:

- Comparative Assays: Re-test the compound in standardized models (e.g., same cell lines, animal strains) under controlled conditions (pH, temperature, solvent controls).

- Meta-Analysis: Pool data from multiple studies, applying statistical tools (e.g., random-effects models) to account for heterogeneity.

- Mechanistic Validation: Use knockout models or siRNA to confirm target specificity, reducing off-target noise.

Documentation of batch-to-batch purity (via HPLC-MS) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are critical .

Basic: What spectroscopic techniques are essential for confirming the identity of Gnetucleistol B?

Methodological Answer:

A multi-technique approach is required:

- 1D/2D NMR (e.g., H, C, HSQC, HMBC) to assign proton and carbon networks.

- High-Resolution MS (HRMS) to confirm molecular formula (, [M+H] or [M-H] ions).

- Infrared (IR) Spectroscopy for functional groups (e.g., hydroxyl, carbonyl).

- Optical Rotation/ECD for chiral center confirmation.

Cross-referencing with literature data (e.g., Journal of Natural Products) and depositing raw spectral data in public repositories (e.g., NMReDATA) enhances credibility .

Advanced: How can in silico docking studies be integrated with experimental data to validate Gnetucleistol B’s mechanism of action?

Methodological Answer:

- Target Selection: Use crystallographic data (e.g., PDB) for receptors with known ligand-binding domains.

- Docking Software: Employ tools like AutoDock Vina or Schrödinger Suite, validating force fields and scoring functions against positive controls.

- Experimental Correlates: Compare docking predictions with SPR (Surface Plasmon Resonance) binding assays or mutagenesis studies.

Discrepancies between computational and experimental values may indicate conformational flexibility or solvation effects, requiring MD (Molecular Dynamics) simulations for refinement .

Basic: What methodological steps ensure reproducibility in pharmacological studies of Gnetucleistol B?

Methodological Answer:

- Standardized Assays: Use validated cell lines (e.g., ATCC-certified) and control compounds.

- Dose-Response Curves: Include at least five concentrations with triplicate measurements.

- Purity Documentation: Report HPLC chromatograms and MS spectra in supplementary materials.

- Ethical Compliance: Follow ARRIVE guidelines for in vivo studies.

Journals like Bioorganic & Medicinal Chemistry mandate detailed SOPs (Standard Operating Procedures) in the experimental section to enable replication .

Advanced: How should conflicting cytotoxicity results for Gnetucleistol B in cancer vs. non-cancer cell lines be analyzed?

Methodological Answer:

- Dose-Dependent Profiling: Test cytotoxicity across a broad concentration range (nM to μM) to identify selective indices (SI = IC cancer / IC non-cancer).

- Pathway Analysis: Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to compare pathway activation (e.g., apoptosis, ROS) between cell types.

- Cross-Validation: Replicate findings in 3D spheroid models or patient-derived xenografts (PDX) to reduce 2D culture artifacts.

Contradictions may reflect differential expression of target proteins, requiring CRISPR-Cas9 knockout validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.